N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxin ring, a methoxyphenyl group, and a tetrahydropyrimidine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin ring through a cyclization reaction involving catechol and ethylene glycol under acidic conditions. The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using anisole and an appropriate acyl chloride.
The tetrahydropyrimidine core is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The final step involves coupling the benzodioxin and methoxyphenyl intermediates with the tetrahydropyrimidine core using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine core, potentially converting them to alcohols.
Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the tetrahydropyrimidine core.
Substitution: Halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its structural features make it suitable for incorporation into polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The benzodioxin and methoxyphenyl groups contribute to its binding affinity and specificity, while the tetrahydropyrimidine core plays a role in stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to the presence of the methoxy group on the phenyl ring. This modification can significantly influence its chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C20H17N3O6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H17N3O6/c1-27-14-5-3-13(4-6-14)23-19(25)15(11-21-20(23)26)18(24)22-12-2-7-16-17(10-12)29-9-8-28-16/h2-7,10-11H,8-9H2,1H3,(H,21,26)(H,22,24) |
InChI Key |
QAYPELBYXGXIQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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